

Fura-2 Pentapotassium Salt: A Technical Guide for Measuring Intracellular Calcium

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Compound of Interest		
Compound Name:	Fura-2 pentapotassium	
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Fura-2 is a highly sensitive, ratiometric fluorescent indicator widely employed for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways. This guide provides a comprehensive overview of **Fura-2 pentapotassium** salt, its principles, and detailed protocols for its application in research and drug development.

Principle of Ratiometric Calcium Measurement

Fura-2 is an aminopolycarboxylic acid-based dye that chelates free Ca²⁺. Its key feature is a shift in its excitation spectrum upon binding to calcium, while the emission wavelength remains relatively constant.[1] Specifically, when Fura-2 binds to Ca²⁺, its peak fluorescence excitation shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[2][3] The dye consistently emits light around 510 nm regardless of its calcium-bound state.[1]

This spectral shift allows for ratiometric measurement, where the ratio of fluorescence intensity emitted when the dye is excited at 340 nm versus 380 nm is calculated. This ratio (F340/F380) is directly proportional to the intracellular calcium concentration.[4] The primary advantage of this method is that it minimizes issues like uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can confound results from single-wavelength indicators.[2][3]

Fura-2 Pentapotassium Salt vs. Fura-2 AM

It is crucial to distinguish between the two common forms of Fura-2:



- Fura-2 Pentapotassium Salt: This is the salt form of the indicator. It is inherently membrane-impermeant and cannot passively cross into live cells.[5][6] Therefore, it must be introduced into the cytosol directly via methods such as microinjection, electroporation, or scrape loading.[5][7] This form is ideal for applications where precise control over the intracellular indicator concentration is needed or in membrane-free systems.[7]
- Fura-2 AM: This is an acetoxymethyl (AM) ester derivative of Fura-2. The AM ester groups render the molecule lipophilic, allowing it to readily diffuse across the cell membrane.[2][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable Fura-2 salt form in the cytosol.[2][9] While this is the more common method for loading large populations of cells, it can lead to incomplete deesterification or compartmentalization of the dye in organelles.

Quantitative Data

The following table summarizes the key quantitative properties of Fura-2.

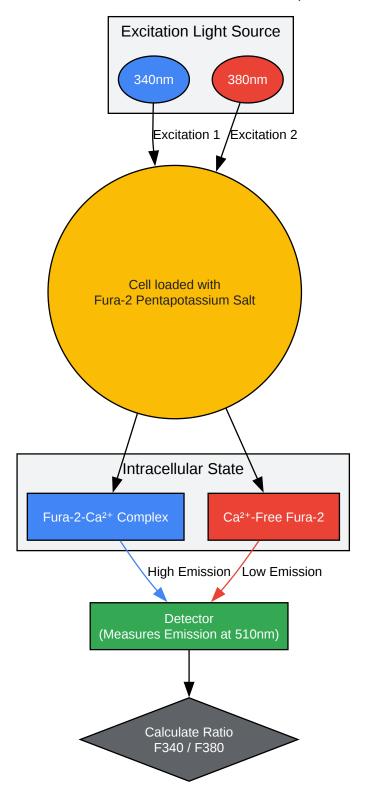


Property	Value	Notes
Excitation Maximum (Ca ²⁺ -bound)	335 - 340 nm[2][5]	Wavelength for exciting the calcium-saturated form of the dye.
Excitation Maximum (Ca ²⁺ - free)	363 - 380 nm[2][5]	Wavelength for exciting the calcium-free form of the dye.
Emission Maximum	~505 - 512 nm[1][5]	Relatively unchanged with calcium binding.
Dissociation Constant (Kd)	~140 - 145 nM[4][5]	At 22°C, pH 7.2. This high affinity makes it suitable for measuring resting and small changes in [Ca ²⁺]i.[10]
Molar Extinction Coefficient (ε)	ϵ (335 nm, high Ca ²⁺) = 35,000 M ⁻¹ cm ⁻¹ ϵ (363 nm, no Ca ²⁺) = 27,000 M ⁻¹ cm ⁻¹ [8]	After hydrolysis of the AM ester.
Molecular Weight	832 g/mol [5]	For the pentapotassium salt form.

Visualizing the Fura-2 Mechanism and Workflow

To better understand the principles and application of Fura-2, the following diagrams illustrate the core concepts and experimental flow.



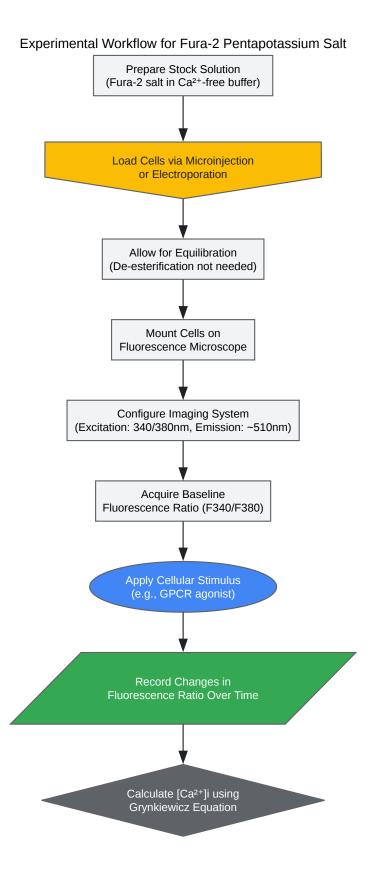


Fura-2 Calcium Measurement Principle

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Caption: Fura-2 is excited at 340nm and 380nm, and the ratio of the resulting 510nm emission reflects [Ca²⁺]i.





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Caption: Workflow for measuring intracellular calcium using Fura-2 pentapotassium salt.

Experimental Protocol: Microinjection

This protocol provides a generalized method for loading **Fura-2 pentapotassium** salt into adherent cells via microinjection.

1. Reagent Preparation:

- Fura-2 Stock Solution: Prepare a 1-10 mM stock solution of Fura-2 pentapotassium salt by dissolving it in a calcium-free intracellular-like buffer (e.g., 120 mM KCl, 10 mM MOPS, pH 7.2). Store aliquots at -20°C, protected from light.
- Microinjection Buffer: Dilute the Fura-2 stock solution in the same calcium-free buffer to a final concentration of 50-200 μ M. This concentration may need optimization depending on the cell type and injection volume.

2. Cell Preparation:

- Plate cells on glass coverslips or dishes suitable for microscopy.[11]
- Ensure cells are healthy and sub-confluent to allow for easy access for microinjection.
- Just before the experiment, replace the culture medium with a suitable imaging buffer (e.g., HEPES-buffered saline) that is free of phenol red to reduce background fluorescence.[11]

3. Microinjection Procedure:

- Mount the coverslip with cells onto the stage of an inverted microscope equipped with micromanipulators.
- Back-fill a micropipette with the final Fura-2 microinjection buffer.
- Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a target cell and apply a brief pulse of pressure to inject the dye into the cytoplasm.



- · Retract the pipette and move to the next target cell.
- 4. Post-Injection and Imaging:
- Allow the injected cells to recover for 5-10 minutes to permit the dye to equilibrate within the cytosol.
- Excite the cells alternately with light at 340 nm and 380 nm, using a high-speed filter wheel or monochromator.
- Capture the fluorescence emission at ~510 nm using a sensitive camera (e.g., EMCCD or sCMOS).
- Record a baseline ratio before applying a stimulus. After stimulation, continue to record the ratio over time to monitor the calcium transient.

Data Analysis: The Grynkiewicz Equation

The F340/F380 ratio can be converted to an absolute calcium concentration using the Grynkiewicz equation:

$$[Ca^{2+}] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)$$

Where:

- Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[5]
- R is the experimentally measured F340/F380 ratio.
- Rmin is the ratio in the absence of calcium (zero Ca²⁺).
- Rmax is the ratio at saturating Ca²⁺ concentrations.
- Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.

The calibration parameters (Rmin, Rmax, Sf2/Sb2) must be determined empirically using in situ or in vitro calibration methods.



Application in Signaling Pathway Analysis

Fura-2 is a powerful tool for dissecting calcium-mediated signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs).[5][6]

Caption: Fura-2 measures cytosolic Ca²⁺ released from the ER following GPCR activation.

Summary

Fura-2 pentapotassium salt remains a cornerstone for the precise measurement of intracellular calcium. Its ratiometric properties provide robust and quantifiable data, correcting for many potential experimental artifacts. While its membrane-impermeant nature requires invasive loading techniques like microinjection, this also affords the researcher direct control over intracellular dye concentration. By understanding its principles and applying the appropriate protocols, **Fura-2 pentapotassium** salt is an invaluable tool for scientists investigating the complex roles of calcium in cellular physiology and pharmacology.

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